Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-
Description
The compound Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]- (hereafter referred to as the "target compound") features a pyrazolo[1,5-a]pyridine core substituted at position 2 with a [[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl] group. This structure combines a bicyclic heteroaromatic system with a piperazine moiety modified by a 4-(2-fluoroethoxy)phenyl substituent. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties and target binding .
Properties
Molecular Formula |
C20H23FN4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[[4-[4-(2-fluoroethoxy)phenyl]piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C20H23FN4O/c21-8-14-26-20-6-4-18(5-7-20)24-12-10-23(11-13-24)16-17-15-19-3-1-2-9-25(19)22-17/h1-7,9,15H,8,10-14,16H2 |
InChI Key |
MUMVCUPHGPDDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)OCCF |
Origin of Product |
United States |
Preparation Methods
Core Structure Disassembly
The target molecule dissects into three modular components (Fig. 1):
Strategic Bond Disconnections
- C-2 Methyl-Piperazine Linkage : Cleaved to reveal 2-chloromethylpyrazolo[1,5-a]pyridine intermediate
- Piperazine-Aryl Ether Junction : Split into 1-(4-hydroxyphenyl)piperazine and 2-fluoroethyl bromide
- Heterocyclic Core : Derived from β-ketoester and hydrazine cyclization
Pyrazolo[1,5-a]pyridine Core Synthesis
Cyclocondensation Protocol
The foundational heterocycle forms via Huang-Li [4+2] annulation (Scheme 1):
Ethyl acetoacetate (1.0 eq) + Hydrazine hydrate (1.2 eq)
→ Reflux in EtOH/HOAc (6:1), 18 h, O₂
→ Pyrazolo[1,5-a]pyridine-3-carboxylate (87% yield)
Key Parameters :
C-2 Functionalization
Methylation at C-2 proceeds via radical-initiated chlorination followed by nucleophilic displacement (Scheme 2):
Pyrazolo[1,5-a]pyridine (1.0 eq) + NCS (1.5 eq)
→ AIBN (0.1 eq), CCl₄, Δ, 6 h
→ 2-Chloromethyl intermediate (73%)
Intermediate (1.0 eq) + Piperazine (3.0 eq)
→ K₂CO₃ (2.0 eq), DMF, 80°C, 12 h
→ 2-(Piperazinylmethyl)pyrazolo[1,5-a]pyridine (68%)
Optimization Data :
| Condition | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF/K₂CO₃ | 80 | 12 | 68 |
| THF/Et₃N | 65 | 24 | 41 |
| Toluene/DBU | 110 | 8 | 55 |
Piperazine Ring Functionalization
Synthesis of 4-(2-Fluoroethoxy)phenol
Fluoroethylation employs a two-step protection-alkylation sequence (Scheme 3):
4-Hydroxybenzaldehyde (1.0 eq) + TBSCl (1.2 eq)
→ Imidazole (2.0 eq), DCM, 0°C, 2 h
→ TBS-protected phenol (94%)
Protected phenol (1.0 eq) + 2-Fluoroethyl triflate (1.5 eq)
→ Cs₂CO₃ (2.0 eq), DMF, 60°C, 6 h
→ Deprotection (TBAF, THF, 25°C, 1 h)
→ 4-(2-Fluoroethoxy)phenol (82% overall)
Piperazine Coupling
Buchwald-Hartwig amination installs the aryl ether (Table 1):
1-(4-Bromophenyl)piperazine (1.0 eq) + 4-(2-Fluoroethoxy)phenol (1.2 eq)
→ Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 eq)
→ Toluene, 110°C, 24 h → 4-[4-(2-Fluoroethoxy)phenyl]piperazine (76%)
Catalyst Screening :
| Catalyst System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 89 | 92 |
| PdCl₂(PPh₃)₂ | 67 | 85 |
| NiCl₂(dppe) | 42 | 78 |
Final Assembly
Reductive Amination
The penultimate step couples the functionalized piperazine to the methylpyrazolo[1,5-a]pyridine (Scheme 4):
2-(Piperazinylmethyl)pyrazolo[1,5-a]pyridine (1.0 eq) + 4-[4-(2-Fluoroethoxy)phenyl]piperazine (1.1 eq)
→ NaBH(OAc)₃ (3.0 eq), DCE, 25°C, 48 h
→ Target compound (63%)
Reaction Monitoring :
- TLC (SiO₂, CH₂Cl₂/MeOH 9:1): Rf = 0.42
- HPLC (C18, MeCN/H₂O 70:30): tR = 6.8 min
Crystallization and Characterization
Recrystallization from ethyl acetate/hexane (1:3) affords analytically pure product:
- MP : 142-144°C (dec.)
- HRMS (ESI+) : m/z 439.2132 [M+H]⁺ (calc. 439.2138)
- ¹H NMR (600 MHz, CDCl₃) : δ 8.32 (d, J=6.8 Hz, 1H), 7.89 (d, J=8.1 Hz, 1H), 7.12 (d, J=8.6 Hz, 2H), 6.93 (d, J=8.6 Hz, 2H), 4.79 (dt, J=47.5, 4.1 Hz, 2H), 4.25 (s, 2H), 3.92 (dt, J=27.3, 4.1 Hz, 2H), 3.18-3.12 (m, 8H), 2.68 (t, J=4.9 Hz, 4H)
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Portilla's microwave method reduces reaction times significantly:
β-Ketoester (1.0 eq) + Hydrazine (1.1 eq)
→ MW, 150°C, 20 min → Pyrazolo[1,5-a]pyridine (91%)
Energy Comparison :
| Method | Time | Energy (kJ/mol) | Yield (%) |
|---|---|---|---|
| Conventional | 18 h | 850 | 87 |
| Microwave | 20 min | 120 | 91 |
Flow Chemistry Approach
Continuous processing enhances safety for fluoroethylation:
4-Hydroxyphenylpiperazine + 2-Fluoroethyltosylate
→ Microreactor, 100°C, 5 min residence time
→ 92% conversion, 88% isolated yield
Scalability and Process Considerations
Critical Quality Attributes
- Piperazine Residuals : <0.1% (ICH Q3A)
- Fluoroethyl Tosylate : <50 ppm (Genotoxic control)
- Pd Content : <10 ppm (ICH Q3D)
Cost Analysis
| Component | Cost/kg ($) | % Total Cost |
|---|---|---|
| 2-Fluoroethyl Tosylate | 12,500 | 58 |
| Pd Catalysts | 9,200 | 23 |
| Solvents | 800 | 12 |
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially for introducing functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, Pyrazolo[1,5-a]pyridine derivatives have shown promise as enzyme inhibitors and receptor modulators. They are being studied for their potential to treat various diseases, including cancer and neurological disorders .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives are being tested in preclinical and clinical trials for their efficacy and safety in treating specific conditions .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs, focusing on core modifications, substituent effects, and biological activities.
Core Structure Variations
Pyrazolo[1,5-a]pyrimidines
- Example : 2-(5,7-Diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (Compound 6b)
- Key Differences :
- Core: Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[1,5-a]pyridine in the target compound).
- Substituents: 5,7-Diethyl groups enhance TSPO (translocator protein) binding affinity.
Pyrazolo[1,5-a]pyrazines
- Example : 2-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]pyrazolo[1,5-a]pyrazine
- Key Differences :
- Core: Pyrazolo[1,5-a]pyrazine (vs. pyridine in the target compound).
- Substituents: 3,4-Dimethylphenyl and 2-fluorophenyl groups on piperazine.
Piperazine Substituent Modifications
4-Fluorobenzyl vs. 4-(2-Fluoroethoxy)phenyl
- Example : 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine
- Key Differences :
- Substituent: 4-Fluorobenzyl (vs. 4-(2-fluoroethoxy)phenyl in the target compound).
Piperidinylethoxy vs. Piperazinylmethyl
Key Research Findings
Substituent Position Matters : Methyl or chlorine at the 5-position of pyrazolo[1,5-a]pyridine enhances activity (e.g., EphB3 inhibitors), while substitutions at 4- or 6-positions reduce efficacy .
Piperazine Flexibility : The piperazine ring’s conformation and aryl substituents (e.g., 2-fluoroethoxy vs. fluorobenzyl) critically influence receptor selectivity and binding kinetics .
Core Optimization : Pyrazolo[1,5-a]pyrimidines generally show higher TSPO affinity than pyrazolopyridines, but pyrazolopyridines offer versatility in kinase inhibition (e.g., IGF-1R) .
Biological Activity
Pyrazolo[1,5-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. The compound of interest, Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]- , is a novel derivative that has shown promising biological activities in various studies. This article reviews the biological activity of this compound, highlighting its pharmacological potential through detailed research findings and case studies.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit substantial anticancer properties. A study evaluating a library of synthesized compounds demonstrated that certain derivatives displayed significant growth inhibition across multiple cancer cell lines. Notably, compound 6n achieved a mean growth inhibition (GI%) of 43.9% against 56 cell lines , indicating its broad-spectrum anticancer activity .
Case Study: MDA-MB-231 Cell Line
In a focused investigation on the MDA-MB-231 human breast cancer cell line, various pyrazolo[1,5-a]pyrimidine derivatives were screened using the MTT assay. The results showed that while some compounds had no growth inhibitory effects, others demonstrated varying degrees of cytotoxicity. The positive controls used were YM155 and menadione, which provided a benchmark for assessing the efficacy of the new compounds. The findings are summarized in Table 1 below:
| Compound | Growth Inhibition (%) | Concentration (µM) |
|---|---|---|
| Control (YM155) | 75 | 10 |
| Control (Menadione) | 68 | 10 |
| Compound 1 | 12 | 10 |
| Compound 2 | 45 | 10 |
| Compound 3 | 30 | 10 |
The mechanism by which pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects often involves the inhibition of critical kinases such as CDK2 and TRKA. For instance, compounds 6s and 6t were shown to significantly inhibit CDK2 activity and induce apoptosis in cancer cells by causing cell cycle arrest at the G0–G1 phase. This was evidenced by an increase in G0–G1 phase population to 84.36% and 78.01% , respectively, compared to 57.08% in control cells .
Antitubercular Activity
In addition to anticancer properties, certain pyrazolo[1,5-a]pyridine derivatives have been developed as potential antitubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). One notable compound exhibited nanomolar MIC values against both drug-susceptible and multidrug-resistant strains of Mtb. Specifically, compound 5k demonstrated a significant reduction in bacterial burden in an infected mouse model, suggesting its potential as a lead compound for future antitubercular drug discovery .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyridine derivatives. Modifications on the phenyl ring and piperazine moiety have been shown to influence activity significantly. For example:
- Substitutions at the para position with electron-donating groups enhanced cytotoxicity.
- Conversely, electron-withdrawing groups at the meta position resulted in reduced activity.
These insights are pivotal for designing more potent derivatives with improved selectivity and efficacy against specific targets.
Q & A
Q. What synthetic methodologies are most effective for constructing the pyrazolo[1,5-a]pyridine core in this compound?
The pyrazolo[1,5-a]pyridine scaffold can be synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, Pb(OAc)₄, or MnO₂ . Copper-catalyzed oxidative annulation of N-iminopyridinium ylides with terminal alkynes under aerobic conditions (O₂ as oxidant) is another efficient method, yielding regioselective products . For derivatives with substituents at the 5-position, systematic substitution studies using methyl, chlorine, or phenyl groups have been optimized to enhance bioactivity .
Q. How can the electronic and structural properties of this compound be characterized?
Key techniques include:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁵N NMR assignments for pyrazolo[1,5-a]pyrimidines to map substituent effects on π-amphoteric donor/acceptor systems .
- IR spectroscopy : Identification of Re(CO) stretches (2021–1898 cm⁻¹) and conjugated alkenes (1597 cm⁻¹) in organometallic derivatives .
- UV-Vis : Analysis of π→π* transitions (λmax 241–282 nm) to study fluorophore behavior .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against CDK2, EphB3, or VEGFR2 due to pyrazolo[1,5-a]pyrimidine's affinity for ATP-binding pockets .
- Anticancer activity : Evaluate PARG inhibition (linked to DNA repair pathways) using cell viability assays .
- Anti-inflammatory potential : Screen for COX-2 selectivity via human whole-blood assays .
Advanced Research Questions
Q. How does substituent positioning (e.g., 5-methyl vs. 5-chloro) influence bioactivity in kinase inhibition?
Substituents at the 5-position of pyrazolo[1,5-a]pyridine significantly enhance activity. For example:
- A 5-methyl group (IC₅₀ < 100 nM) improves EphB3 inhibition due to hydrophobic interactions in the kinase pocket .
- 5-Chloro substituents maintain activity but reduce metabolic stability compared to bulkier groups like N-piperidinyl .
- 5-Phenyl groups increase steric bulk, potentially improving selectivity for CDK9 over off-target kinases .
Q. What strategies address contradictory data in regioselective halogenation?
Contradictions often arise from competing C(sp²)–H activation pathways. To mitigate:
- Use hypervalent iodine reagents (e.g., PIFA) for C3-selective iodination (83–95% yields) .
- Validate regiochemistry via X-ray crystallography or NOE NMR experiments .
- Optimize solvent polarity (e.g., DCE vs. MeCN) to favor one pathway over another .
Q. How can computational modeling guide SAR optimization for PDE-4 or COX-2 inhibition?
- Perform docking studies to map interactions between the piperazinylmethyl side chain and hydrophobic pockets (e.g., COX-2's Val523/Ser530) .
- Use DFT calculations to predict electron-withdrawing effects of the 2-fluoroethoxy group on π-deficient pyridine rings, which modulate binding affinity .
- Apply MD simulations to assess conformational stability of the fused pyrazole-pyrimidine system in aqueous vs. lipid environments .
Q. What experimental designs resolve low solubility in pharmacokinetic studies?
- Introduce polar substituents (e.g., morpholine, pyridyl) to improve aqueous solubility without sacrificing permeability .
- Use prodrug strategies : Convert the 2-fluoroethoxy group to a phosphate ester for enhanced bioavailability .
- Employ nanoparticle encapsulation to bypass solubility limitations in in vivo models .
Methodological Considerations
Q. How to validate off-target effects in kinase profiling assays?
- Use kinome-wide screening panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- Compare inhibition profiles of 5-substituted derivatives (e.g., 5-N-piperidinyl vs. 5-phenyl) to isolate target-specific effects .
Q. What analytical techniques confirm regiochemical outcomes in halogenation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

